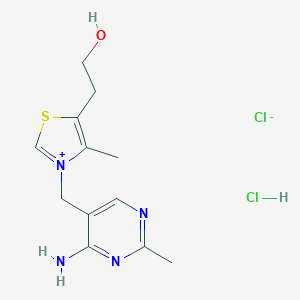

Thiamine Hydrochloride

Cat. No. B000341

Key on ui cas rn:

67-03-8

M. Wt: 337.3 g/mol

InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US08093346B2

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.

[Compound]

Name

Example 3 ( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

iron sulfate heptahydrate

Quantity

0.01 g

Type

catalyst

Reaction Step Two

[Compound]

Name

( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

potassium dihydrogen phosphate

Quantity

1 g

Type

reactant

Reaction Step Eight

Name

biotin

Quantity

0.5 mg

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|

|

Inputs

Step One

[Compound]

|

Name

|

Example 3 ( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

iron sulfate heptahydrate

|

|

Quantity

|

0.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]

|

Step Four

[Compound]

|

Name

|

( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

|

Step Seven

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Step Eight

|

Name

|

potassium dihydrogen phosphate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)[O-].[K+]

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]

|

Step Ten

|

Name

|

biotin

|

|

Quantity

|

0.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12

|

Step Eleven

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CN=CC=C1)(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a final concentration of 25 mg/L and chloramphenicol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm

|

|

Duration

|

71 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result, glucose was completely consumed in all of the experiments

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

glutamicum AJ110135 having introduced pVC7 as the control experiment

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08093346B2

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.

[Compound]

Name

Example 3 ( 2 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

iron sulfate heptahydrate

Quantity

0.01 g

Type

catalyst

Reaction Step Two

[Compound]

Name

( 3 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

potassium dihydrogen phosphate

Quantity

1 g

Type

reactant

Reaction Step Eight

Name

biotin

Quantity

0.5 mg

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C@@H:3]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Mg+2].S([O-])([O-])(=O)=O.[NH4+].[NH4+].P([O-])(O)(O)=O.[K+].[CH3:39][C:40]1[N+:44](CC2C=NC(C)=NC=2N)=CS[C:41]=1[CH2:54][CH2:55][OH:56].Cl.[Cl-].[OH:59]C(CCCC[C@H]1[C@@H]2[C@@H](NC(N2)=O)CS1)=O.C(N)(=O)C1C=CC=NC=1>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O.O.O.O.O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:41]1[C:40]([NH2:39])=[CH:44][C:2]([OH:1])=[CH:3][C:54]=1[C:55]([OH:56])=[O:59] |f:1.2.3.4.5.6.7.8.9,10.11.12,13.14,15.16.17,20.21.22.23.24.25.26.27.28,29.30.31.32.33.34.35|

|

Inputs

Step One

[Compound]

|

Name

|

Example 3 ( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

iron sulfate heptahydrate

|

|

Quantity

|

0.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0.01 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mn+2]

|

Step Four

[Compound]

|

Name

|

( 3 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Mg+2]

|

Step Seven

|

Name

|

|

|

Quantity

|

55 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[NH4+].[NH4+]

|

Step Eight

|

Name

|

potassium dihydrogen phosphate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)[O-].[K+]

|

Step Nine

|

Name

|

|

|

Quantity

|

2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO.Cl.[Cl-]

|

Step Ten

|

Name

|

biotin

|

|

Quantity

|

0.5 mg

|

|

Type

|

reactant

|

|

Smiles

|

OC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12

|

Step Eleven

|

Name

|

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CN=CC=C1)(=O)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a final concentration of 25 mg/L and chloramphenicol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm

|

|

Duration

|

71 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result, glucose was completely consumed in all of the experiments

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

glutamicum AJ110135 having introduced pVC7 as the control experiment

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |